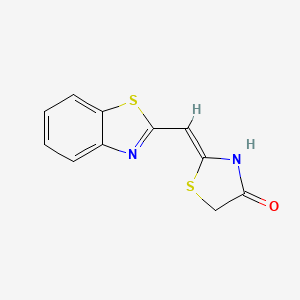

2-Benzothiazol-2-ylmethylene-thiazolidin-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Benzothiazol-2-ylmethylene-thiazolidin-4-one is a heterocyclic compound that features both benzothiazole and thiazolidinone moieties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzothiazol-2-ylmethylene-thiazolidin-4-one typically involves the condensation of 2-aminobenzenethiol with various aldehydes or ketones. One common method is the Knoevenagel condensation reaction, where 2-mercapto benzothiazole reacts with substituted aldehydes in the presence of a catalyst such as L-proline . This reaction is carried out under mild conditions, often at room temperature, and yields the desired product with high efficiency.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of green chemistry are often applied to optimize the synthesis process, focusing on reducing waste and using environmentally benign reagents .

Analyse Chemischer Reaktionen

Types of Reactions

2-Benzothiazol-2-ylmethylene-thiazolidin-4-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazolidinone ring to thiazolidine.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzothiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazole ring.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

The compound exhibits notable antibacterial and antifungal properties. Studies have demonstrated its effectiveness against a range of pathogens, including Staphylococcus aureus and Escherichia coli. The mechanism of action involves the inhibition of critical enzymes such as dihydroorotase and DNA gyrase, which are essential for bacterial growth and replication.

Table 1: Antimicrobial Efficacy of 2-Benzothiazol-2-ylmethylene-thiazolidin-4-one

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 0.5 µg/mL | |

| Escherichia coli | 0.15 mg/mL | |

| Pseudomonas aeruginosa | 0.12 mg/mL |

Anticancer Properties

Research indicates that this compound may possess anticancer properties, particularly in inhibiting tumor cell proliferation. In vitro studies have shown that certain derivatives of this compound exhibit cytotoxic effects on cancer cell lines, suggesting potential as a lead compound in developing new anticancer therapies .

Pharmaceutical Development

The compound has been investigated as a potential anti-tubercular agent. Its structural features allow it to interact with biological macromolecules, enhancing its efficacy as an enzyme inhibitor or modulator. Recent studies highlight its promising activity against multi-drug resistant strains of Mycobacterium tuberculosis, making it a candidate for further development in tuberculosis treatment .

Table 2: Anti-Tubercular Activity of Derivatives

Agricultural Chemistry

In agricultural applications, the compound has been explored for its potential use as a pesticide or fungicide due to its antimicrobial properties. Studies indicate that formulations containing this compound can effectively control plant pathogens, thereby enhancing crop yield and health .

Material Science

The unique structural characteristics of this compound make it suitable for applications in materials science, particularly in developing new materials with specific optical properties such as fluorescence and electroluminescence . This has implications for the creation of advanced materials in electronics and photonics.

Wirkmechanismus

The mechanism of action of 2-Benzothiazol-2-ylmethylene-thiazolidin-4-one involves its interaction with various molecular targets. For instance, its antibacterial activity is attributed to the inhibition of enzymes such as dihydroorotase and DNA gyrase . The compound’s anti-tubercular activity is linked to its ability to inhibit the enzyme DprE1, which is essential for the survival of Mycobacterium tuberculosis .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Aminobenzothiazole: A precursor in the synthesis of benzothiazole derivatives.

Thiazolidine-4-one: A related compound with similar structural features.

Benzothiazole: The parent compound of the benzothiazole family.

Uniqueness

2-Benzothiazol-2-ylmethylene-thiazolidin-4-one is unique due to its dual functionality, combining the properties of both benzothiazole and thiazolidinone rings. This dual functionality enhances its biological activity and broadens its range of applications compared to its individual components.

Biologische Aktivität

2-Benzothiazol-2-ylmethylene-thiazolidin-4-one is a compound that exhibits a range of biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This compound combines the structural features of benzothiazole and thiazolidinone, which contribute to its diverse biological functions. This article reviews the biological activity of this compound, including its antimicrobial, anticancer, and metabolic effects, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be described as follows:

- Chemical Formula : C10H8N2S2

- IUPAC Name : 2-(benzothiazol-2-yl)methylene-thiazolidin-4-one

This compound's unique structure allows it to interact with various biological targets, leading to its notable bioactivity.

Antimicrobial Activity

Research has demonstrated that this compound possesses significant antimicrobial properties. In vitro studies indicate its effectiveness against a range of pathogenic bacteria and fungi.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 64 µg/mL |

These results suggest that the compound could serve as a potential candidate for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has been explored through various studies. Notably, its cytotoxic effects have been evaluated against several cancer cell lines.

Case Study: Cytotoxicity Evaluation

In a study evaluating the cytotoxic effects of this compound on different cancer cell lines, the following IC50 values were observed:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical) | 15.1 |

| MDA-MB-361 (Breast) | 12.7 |

| K562 (Leukemia) | 8.5 |

The compound exhibited selective cytotoxicity, with lower IC50 values compared to standard chemotherapeutics like cisplatin (21.5 µM), indicating its potential as an effective anticancer agent .

The mechanism by which this compound exerts its biological effects involves several pathways:

- Induction of Apoptosis : The compound has been shown to trigger apoptotic pathways in cancer cells, leading to programmed cell death.

- Inhibition of Cell Proliferation : It interferes with cell cycle progression, particularly in cancerous cells.

- Antioxidant Activity : Some derivatives have demonstrated antioxidant properties, which may contribute to their protective effects against oxidative stress in cells .

Metabolic Effects

Recent studies have also highlighted the role of this compound in metabolic regulation. For instance, it has been found to enhance glucose uptake in insulin-resistant models, suggesting potential applications in treating type 2 diabetes.

Research Findings on Metabolic Activity

In an experimental model involving high-carbohydrate diet-induced insulin-resistant mice, treatment with this compound resulted in:

- Reduction in Blood Glucose Levels : Significant decrease in hyperglycemia.

- Improvement in Lipid Profiles : Lowered triglycerides and cholesterol levels.

These findings indicate that the compound may modulate metabolic pathways effectively .

Eigenschaften

CAS-Nummer |

380193-87-3 |

|---|---|

Molekularformel |

C11H8N2OS2 |

Molekulargewicht |

248.3 g/mol |

IUPAC-Name |

(2E)-2-(1,3-benzothiazol-2-ylmethylidene)-1,3-thiazolidin-4-one |

InChI |

InChI=1S/C11H8N2OS2/c14-9-6-15-10(13-9)5-11-12-7-3-1-2-4-8(7)16-11/h1-5H,6H2,(H,13,14)/b10-5+ |

InChI-Schlüssel |

XJWRTKVKIVPNKO-BJMVGYQFSA-N |

SMILES |

C1C(=O)NC(=CC2=NC3=CC=CC=C3S2)S1 |

Isomerische SMILES |

C1C(=O)N/C(=C\C2=NC3=CC=CC=C3S2)/S1 |

Kanonische SMILES |

C1C(=O)NC(=CC2=NC3=CC=CC=C3S2)S1 |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.